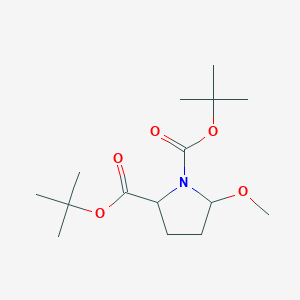

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

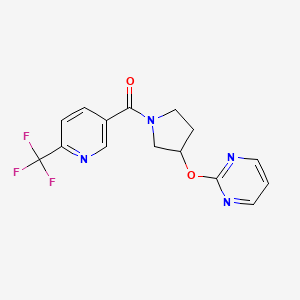

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate (CAS# 178961-62-1) is a useful research chemical . It has a molecular weight of 301.38 and a molecular formula of C15H27NO5 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Canonical SMILES: CC©©OC(=O)C1CCC(N1C(=O)OC©©C)OC . The InChI representation is: InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)10-8-9-11(19-7)16(10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 301.38 . It has a complexity of 394 and a topological polar surface area of 65.1 . It has a heavy atom count of 21, a hydrogen bond acceptor count of 5, and a rotatable bond count of 6 .Scientific Research Applications

Synthesis of Pyrrole Derivatives

Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate derivatives have been utilized in the synthesis of pyrrole precursors, crucial for the production of compounds like prodigiosin, which has applications in medicinal chemistry due to its antiproliferative and antibiotic properties. The reaction with singlet oxygen yields 5-substituted pyrroles, serving as α,α'-bipyrroles precursors (Wasserman et al., 2004).

Key Intermediates in Biotin Synthesis

This compound serves as a key intermediate in synthesizing important molecules like Biotin, a water-soluble vitamin crucial for the metabolic cycle. It's involved in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids, demonstrating the versatility of this compound in biosynthesis studies (Shuanglin Qin et al., 2014).

Antimicrobial Activity

Research on novel pyrrolidine derivatives synthesized using this compound has shown promising antimicrobial activity. This highlights its potential application in developing new antimicrobial agents, addressing the urgent need for new treatments against resistant microbial strains (K. Sreekanth & A. Jha, 2020).

Medicinal Chemistry Applications

Derivatives of this compound, such as 4-fluoropyrrolidine derivatives, have found extensive use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are synthesized through double fluorination, showcasing the compound's role in creating intermediates for medicinal applications (R. Singh & T. Umemoto, 2011).

Catalyst in Asymmetric Hydrogenation

In the field of catalysis, tert-butylmethylphosphino groups derived from this compound have been employed in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application is critical for producing chiral pharmaceutical ingredients, showcasing the compound's importance in asymmetric synthesis (T. Imamoto et al., 2012).

Future Directions

While specific future directions for Di-tert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate are not available, similar nitroxides are broadly used as molecular probes and labels in biophysics, structural biology, and biomedical research . They are valuable for in-cell electron paramagnetic resonance (EPR)/pulsed electron-electron double resonance (PELDOR) experiments and in vivo NMR and EPR imaging .

Properties

IUPAC Name |

ditert-butyl 5-methoxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO5/c1-14(2,3)20-12(17)10-8-9-11(19-7)16(10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAATGUUOVFIKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2990605.png)

![4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2990607.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] thiophene-2-carboxylate](/img/structure/B2990608.png)

![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2990609.png)

![3,3'-[Oxybis(ethyleneoxy)]-4,4'-[oxybis(ethyleneoxy)]bis(benzenesulfonic acid chloride)](/img/structure/B2990613.png)

![(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid](/img/structure/B2990619.png)

![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)